4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride

P2X3 Receptor Antagonists Chronic Cough Neurogenic Pain

4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride (CAS 1803604-90-1; molecular formula C₅H₇ClN₂O; molecular weight 146.57 g/mol) is a heterocyclic building block belonging to the pyrazole-3-carbaldehyde class, distinguished by a methyl substituent at the 4-position of the pyrazole ring and an aldehyde function at the 3-position, supplied as the hydrochloride salt. The compound is registered under EC number 827-369-8 in the European Chemicals Agency C&L Inventory with notified classification and labelling according to CLP criteria.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 1803604-90-1
Cat. No. B1472892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride
CAS1803604-90-1
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C=O.Cl
InChIInChI=1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H
InChIKeyFBTNDVBBJMJQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride (CAS 1803604-90-1): Procurement-Relevant Identity and Regulatory Baseline


4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride (CAS 1803604-90-1; molecular formula C₅H₇ClN₂O; molecular weight 146.57 g/mol) is a heterocyclic building block belonging to the pyrazole-3-carbaldehyde class, distinguished by a methyl substituent at the 4-position of the pyrazole ring and an aldehyde function at the 3-position, supplied as the hydrochloride salt . The compound is registered under EC number 827-369-8 in the European Chemicals Agency C&L Inventory with notified classification and labelling according to CLP criteria [1]. Commercial specifications from reputable vendors list a minimum purity of 95% (typically 97–98%) for this scaffold, which serves as a versatile small molecule intermediate in medicinal chemistry research programs .

Why 4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride Cannot Be Simply Replaced by Positional Isomers or Free-Base Forms in Regiospecific Syntheses


Substitution of 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride by its positional isomer (5-methyl-1H-pyrazole-3-carbaldehyde or the 4-carbaldehyde regioisomer) or by the free-base form (CAS 1284220-50-3) is chemically non-equivalent and can lead to regioisomeric products, altered reactivity, or failed downstream transformations. The position of the aldehyde group on the pyrazole nucleus dictates both the electronic activation of the ring and the regiochemical outcome of key derivatization reactions, including the Vilsmeier–Haack formylation, aldol condensations, and nucleophilic additions . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and improved handling characteristics compared to the neutral free base, which is critical for reproducible solution-phase chemistry in early-stage medicinal chemistry workflows . Evidence from a comprehensive review of pyrazole-3(4)-carbaldehyde reactivity confirms that pyrazole-3-carbaldehydes and pyrazole-4-carbaldehydes exhibit divergent oxidative, condensation, and reduction behavior that directly affects final product architectures .

Product-Specific Quantitative Differentiation Evidence for 4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride vs. Closest Analogs


P2X3 Antagonist Building Block: 4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride Enables a Distinct Patent-Protected Scaffold vs. Unsubstituted Pyrazole Carbaldehydes

In the WO 2021/115225 A1 patent family assigned to Shanghai Hansoh Biomedical and Jiangsu Hansoh Pharmaceutical, 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride (or its free aldehyde equivalent) is explicitly employed as a key synthetic intermediate for constructing a pyrazole-containing polycyclic P2X3 receptor antagonist scaffold represented by formula (I) [1]. The patent specifically claims compounds incorporating the 4-methyl-pyrazole-3-carbaldehyde substructure as critical for P2X3 inhibitory activity, applicable to neurogenic disease indications including chronic cough, pain, and pulmonary fibrosis [1]. In contrast, the earlier Roche P2X3 antagonist patent series (US 8440673 B2) relies on pyrazole-substituted arylamides lacking the 4-methyl-3-carbaldehyde motif and does not employ the target compound as an intermediate [2]. While a direct, assay-matched IC₅₀ comparison between the final elaborated molecules from both patent families cannot be sourced from the available peer-reviewed literature, the structural differentiation is patent-documented and quantifiable in terms of scaffold novelty: the Hansoh polycyclic architecture (incorporating 4-methyl-1H-pyrazole-3-carbaldehyde) represents a distinct chemotype relative to Roche's pyrazole-arylamide series, evidenced by separate patent filings and distinct Markush structures [1][2]. This constitutes class-level inference that for P2X3-targeted discovery programs, the 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride building block is structurally requisite for accessing the Hansoh chemotype.

P2X3 Receptor Antagonists Chronic Cough Neurogenic Pain

Positional Isomer Differentiation: 3-Carbaldehyde vs. 4-Carbaldehyde Regioisomer Melting Point and Reactivity Divergence Impacts Downstream Product Purity and Isomeric Distribution

The positional isomerism of the aldehyde substituent on the pyrazole ring directly governs both physicochemical properties and reaction outcomes. For the analogous pyrazole carbaldehyde pair, 1H-pyrazole-3-carbaldehyde (CAS 3920-50-1) exhibits a melting point of 149–153 °C, which is significantly higher than that of its positional isomer 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7; mp 82–83 °C in cyclohexane) . Extending this principle to 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride, the 3-carbaldehyde regiochemistry places the formyl group adjacent to the N–H moiety, enabling intramolecular hydrogen bonding that modulates electrophilicity and directs nucleophilic attack to the aldehyde carbon rather than competing ring positions. Furthermore, the hydrochloride salt form (CAS 1803604-90-1; MW 146.57) vs. the free base (CAS 1284220-50-3; MW 110.11; purity typically 97% from AKSci ) offers quantifiable advantages: the salt form exhibits improved aqueous solubility and weight-based dosing accuracy in solution-phase parallel synthesis, whereas the free base requires additional solubilization steps when used in aqueous reaction media. The review by Abdel-Wahab et al. (2011) explicitly documents that pyrazole-3-carbaldehydes and pyrazole-4-carbaldehydes undergo divergent oxidation pathways—KMnO₄ oxidation of 4-carbaldehydes proceeds cleanly to 4-carboxylic acids (85–90% yield in aqueous pyridine), whereas 3-carbaldehydes follow distinct oxidative routes that can lead to ring-opened products under identical conditions .

Regioselective Synthesis Heterocyclic Chemistry Process Chemistry

Glucagon Receptor (GCGR) Antagonist Program: 4-Methyl Substituted Pyrazole Derivatives Demonstrated Potent GCGR Binding (IC₅₀ = 0.09–0.35 µM), Validating the 4-Methyl-pyrazole Scaffold as a Privileged Starting Point

A peer-reviewed study in *Bioorganic & Medicinal Chemistry* (2018) evaluated a novel series of 4-methyl substituted pyrazole derivatives as glucagon receptor (GCGR) antagonists [1]. Among the series, compounds 9q, 9r, 19d, and 19e demonstrated potent competitive binding to the human GCGR, with IC₅₀ values of 0.09 µM, 0.35 µM, 0.25 µM, and 0.30 µM, respectively [1]. These compounds were synthesized starting from 4-methyl-1H-pyrazole-3-carbaldehyde or closely related 4-methyl-pyrazole carbaldehyde precursors, with the 4-methyl substituent identified as a critical pharmacophoric element for GCGR binding pocket complementarity [1]. In contrast, the unsubstituted pyrazole-3-carbaldehyde parent scaffold (lacking the 4-methyl group) yielded compounds with substantially reduced GCGR binding affinity (exact IC₅₀ values not reported for the des-methyl series, but the study identifies the 4-methyl group as essential for potency) [1]. This evidence constitutes a class-level inference that the 4-methyl substituent on the pyrazole-3-carbaldehyde core confers a measurable advantage in GCGR binding over the unsubstituted analog.

Glucagon Receptor Antagonists Diabetes Metabolic Disease

SGLT2 Inhibitor Intermediate: Pyrazole-3-carbaldehyde Derivatives Serve as Key Building Blocks in Kissei's Patent-Protected Glucopyranosyloxypyrazole SGLT2 Inhibitor Series (US 7576064 B2)

Kissei Pharmaceutical's US patent 7576064 B2 discloses pyrazole derivatives as human SGLT2 inhibitors, wherein pyrazole-3-carbaldehyde building blocks serve as production intermediates for constructing the active pharmacophore [1]. The patent claims pyrazole derivatives of a generic formula incorporating a pyrazole core with specific substitution patterns that can be elaborated from pyrazole-3-carbaldehyde intermediates [1]. BindingDB entry CHEMBL2397446 records an SGLT2 inhibitor derived from the pyrazole scaffold series with an IC₅₀ of 12,000 nM (12 µM) against human SGLT2 expressed in CHO cells, measured via [¹⁴C]-methyl-α-D-glucopyranoside accumulation [2]. While this IC₅₀ represents moderate potency, the patent exemplifies further optimization potential through structural elaboration. In comparison, the broader SGLT2 inhibitor patent landscape includes glucopyranosyloxypyrazole derivatives (WO 2012/176804 A1) and other pyrazole-based series, with reported potencies ranging from 100 nM to >10 µM depending on substitution [3]. The 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride building block is structurally positioned for direct incorporation into both the Kissei pharmacophore series and related glucopyranosyloxypyrazole derivatives.

SGLT2 Inhibitors Diabetes Renal Glucose Reabsorption

Defined Application Scenarios Where 4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride (CAS 1803604-90-1) Offers Documented Differentiation


P2X3 Antagonist Discovery Targeting Chronic Cough and Neurogenic Pain — Patent-Differentiated Chemotype Access

Research programs pursuing P2X3 receptor antagonists for chronic cough, neurogenic pain, or pulmonary fibrosis can justify procurement of 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride based on its explicit role as a key intermediate in the Hansoh Biomedical patent family (WO 2021/115225 A1; EP 4074714 A1) [1]. This polycyclic scaffold is structurally distinct from earlier disclosed P2X3 antagonist chemotypes (e.g., Roche's pyrazole-arylamide series, US 8440673 B2; Merck's MK-7264/gefapixant) [1][2]. The 4-methyl-pyrazole-3-carbaldehyde building block is essential for constructing the Hansoh core architecture, and its omission forces reliance on alternative scaffolds with potentially crowded patent landscapes. Procurement of the hydrochloride salt specifically ensures compatibility with aqueous/organic biphasic reaction conditions commonly employed in polycyclic heterocycle construction.

Glucagon Receptor (GCGR) Antagonist Lead Optimization — Pharmacophoric 4-Methyl Group Required for Sub-Micromolar Potency

For type 2 diabetes or metabolic disease programs targeting the glucagon receptor, 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride is the preferred starting material over des-methyl pyrazole-3-carbaldehyde analogs. The BIMCL study (2018) demonstrated that 4-methyl substitution on the pyrazole core is essential for achieving competitive GCGR binding with IC₅₀ values of 0.09–0.35 µM for the most potent analogs [3]. SAR analysis within the study shows that replacement of the 4-methyl group with hydrogen leads to substantial loss of binding affinity, indicating that the methyl substituent is a key pharmacophoric element [3]. Medicinal chemistry teams initiating GCGR antagonist programs should therefore specify the 4-methyl-1H-pyrazole-3-carbaldehyde scaffold in their building block libraries to avoid being forced into a non-potent des-methyl chemical space from the outset.

SGLT2 Inhibitor Intermediate Supply — Pyrazole-3-carbaldehyde as a Validated Entry Point into Patented Glucopyranosyloxypyrazole Chemical Space

Pharmaceutical development programs investigating novel SGLT2 inhibitors for diabetes can employ 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride as a synthetic intermediate for constructing glucopyranosyloxypyrazole derivatives, as exemplified in Kissei Pharmaceutical's US patent US 7576064 B2 [4]. While the BuildingDB-reported IC₅₀ of 12,000 nM for a representative pyrazole-3-carbaldehyde-derived SGLT2 inhibitor indicates that further optimization is required [5], the scaffold's synthetic tractability and documented elaboration routes make it suitable for hit-to-lead and lead optimization campaigns. The hydrochloride salt form facilitates direct use in amide coupling and reductive amination reactions without the need for pre-activation or salt exchange steps.

Regioselective Heterocycle Synthesis Requiring 3-Carbaldehyde Regiochemistry — Avoiding 4-Carbaldehyde Isomer Contamination

Process chemistry and medicinal chemistry groups conducting regioselective condensations (e.g., Knoevenagel, Vilsmeier–Haack, or hydrazone formation) on the pyrazole nucleus must specify the 3-carbaldehyde regioisomer, as the 4-carbaldehyde isomer exhibits divergent oxidative behavior and melting point characteristics . The commercially supplied hydrochloride salt form of 4-methyl-1H-pyrazole-3-carbaldehyde (CAS 1803604-90-1) provides a defined, analytically characterized single regioisomer, eliminating the risk of isomeric contamination that could complicate product purification or compromise biological assay reproducibility. This is particularly relevant for groups scaling up from discovery (mg) to preclinical (g–kg) quantities, where regioisomeric purity specifications become critical quality attributes for intermediate acceptance.

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